
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic acid derivative. This compound is significant due to its unique structure, which includes a trifluoromethyl group and a cyclopropyl ring. These features contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting materials include 2-(trifluoromethyl)phenylcyclopropane and a boronic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic acid ester group and is used in similar applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is used as a reagent for phosphitylation reactions and shares some structural similarities with the title compound.
The uniqueness of this compound lies in its trifluoromethyl group and cyclopropyl ring, which contribute to its enhanced stability and reactivity compared to other boronic acid derivatives.
Propriétés
Formule moléculaire |
C16H20BF3O2 |
|---|---|
Poids moléculaire |
312.1 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-7-5-6-8-12(11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
Clé InChI |
VHFAVNDCHFIPFU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


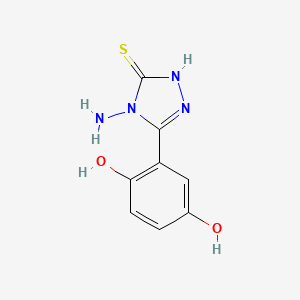

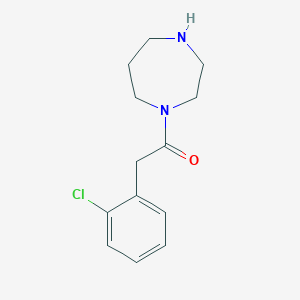
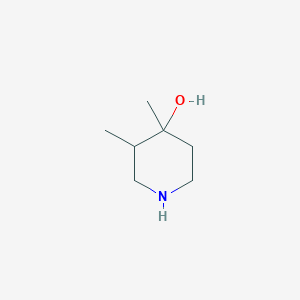
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
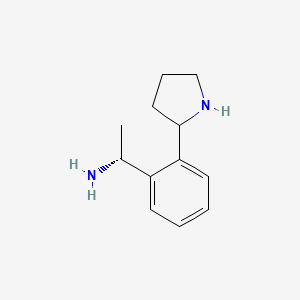
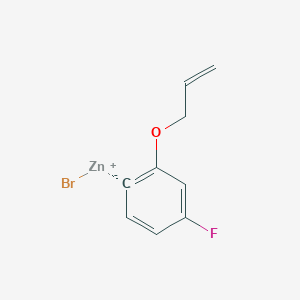
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
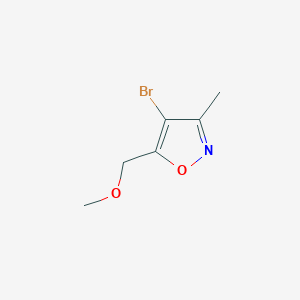
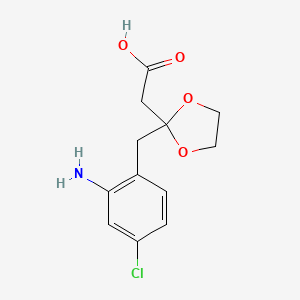
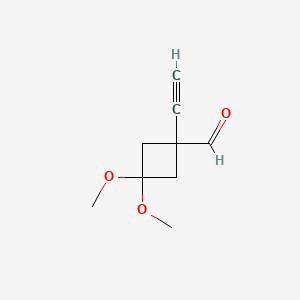
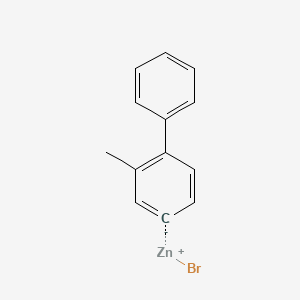
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
